molecular formula C12H20ClN5 B12233806 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12233806
M. Wt: 269.77 g/mol
InChI Key: SZKDQWSMJIHSLA-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The purification steps, including crystallization and recrystallization, are optimized to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

SZKDQWSMJIHSLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

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